4-(4-Methylbenzene-1-sulfonyl)-3-nitrobenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methylbenzene-1-sulfonyl)-3-nitrobenzoyl chloride is an organic compound that features both sulfonyl and nitro functional groups attached to a benzoyl chloride core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylbenzene-1-sulfonyl)-3-nitrobenzoyl chloride typically involves multiple steps:
Nitration of 4-Methylbenzene-1-sulfonyl chloride: The starting material, 4-Methylbenzene-1-sulfonyl chloride, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position relative to the sulfonyl group.
Chlorination: The resulting 4-(4-Methylbenzene-1-sulfonyl)-3-nitrobenzoic acid is then converted to the corresponding benzoyl chloride using thionyl chloride or oxalyl chloride under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylbenzene-1-sulfonyl)-3-nitrobenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Electrophilic Aromatic Substitution: The aromatic ring can undergo further substitution reactions, influenced by the electron-withdrawing effects of the sulfonyl and nitro groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under basic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products
Amides and Esters: Formed from nucleophilic substitution reactions.
Amino Derivatives: Formed from the reduction of the nitro group.
Substituted Aromatics: Formed from electrophilic aromatic substitution reactions.
Scientific Research Applications
4-(4-Methylbenzene-1-sulfonyl)-3-nitrobenzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for potential use in drug development due to its reactivity and ability to form bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Methylbenzene-1-sulfonyl)-3-nitrobenzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The benzoyl chloride group acts as an electrophilic center, readily reacting with nucleophiles to form various derivatives. The nitro group can undergo reduction, leading to the formation of amino derivatives that can participate in further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzene-1-sulfonyl chloride: Lacks the nitro group, making it less reactive in certain types of reactions.
3-Nitrobenzoyl chloride: Lacks the sulfonyl group, affecting its reactivity and applications.
4-Nitrobenzoyl chloride: Similar in structure but without the methyl and sulfonyl groups, leading to different reactivity and uses.
Uniqueness
4-(4-Methylbenzene-1-sulfonyl)-3-nitrobenzoyl chloride is unique due to the presence of both sulfonyl and nitro groups, which significantly influence its reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
90352-46-8 |
---|---|
Molecular Formula |
C14H10ClNO5S |
Molecular Weight |
339.8 g/mol |
IUPAC Name |
4-(4-methylphenyl)sulfonyl-3-nitrobenzoyl chloride |
InChI |
InChI=1S/C14H10ClNO5S/c1-9-2-5-11(6-3-9)22(20,21)13-7-4-10(14(15)17)8-12(13)16(18)19/h2-8H,1H3 |
InChI Key |
YHOCJXOYEXAPPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)C(=O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.